molecular formula C17H34O2 B14732044 5-Ethylnonan-2-yl hexanoate CAS No. 5456-35-9

5-Ethylnonan-2-yl hexanoate

Cat. No.: B14732044
CAS No.: 5456-35-9
M. Wt: 270.5 g/mol
InChI Key: IDDUNDCVJUHAPS-UHFFFAOYSA-N
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Description

5-Ethylnonan-2-yl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from the reaction between 5-ethylnonan-2-ol and hexanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylnonan-2-yl hexanoate typically involves the esterification reaction between 5-ethylnonan-2-ol and hexanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.

Reaction:

5-Ethylnonan-2-ol+Hexanoic acidH2SO45-Ethylnonan-2-yl hexanoate+H2O\text{5-Ethylnonan-2-ol} + \text{Hexanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-Ethylnonan-2-ol+Hexanoic acidH2​SO4​​5-Ethylnonan-2-yl hexanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Ethylnonan-2-yl hexanoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and carboxylic acid in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products

    Hydrolysis: 5-Ethylnonan-2-ol and hexanoic acid.

    Reduction: 5-Ethylnonan-2-ol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

5-Ethylnonan-2-yl hexanoate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-ethylnonan-2-yl hexanoate primarily involves its hydrolysis in biological systems. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 5-ethylnonan-2-ol and hexanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.

    Methyl hexanoate: Another ester with a shorter carbon chain and different alcohol component.

    Butyl hexanoate: An ester with a different alcohol component but the same carboxylic acid.

Uniqueness

5-Ethylnonan-2-yl hexanoate is unique due to its longer carbon chain and the presence of an ethyl group on the nonanol moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.

Properties

CAS No.

5456-35-9

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

5-ethylnonan-2-yl hexanoate

InChI

InChI=1S/C17H34O2/c1-5-8-10-12-17(18)19-15(4)13-14-16(7-3)11-9-6-2/h15-16H,5-14H2,1-4H3

InChI Key

IDDUNDCVJUHAPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC(C)CCC(CC)CCCC

Origin of Product

United States

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